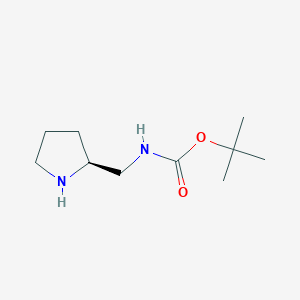

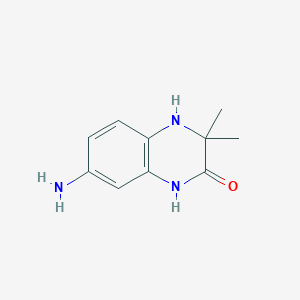

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

説明

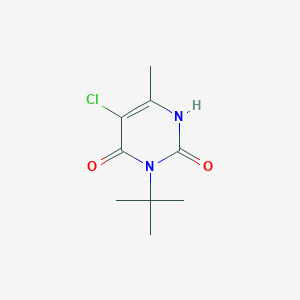

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a chemical compound that is relevant in the synthesis of various pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be applied to understand the synthesis and properties of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate.

Synthesis Analysis

The synthesis of related compounds often involves one-pot reactions, where multiple transformations occur in a single reaction vessel. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized to occur in a one-pot process, which included debenzylation and ring hydrogenation . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was achieved through a one-pot, two-step telescoped sequence . These methods could potentially be adapted for the synthesis of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate has been studied using techniques such as X-ray crystallography. For instance, the structure of a key intermediate in a palladium-catalyzed C–H bond activation reaction was confirmed by X-ray crystallography . Additionally, the absolute configurations of enantiomers of a related compound were determined using X-ray analysis . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can be complex. For example, the reaction of tert-butyl esters with singlet oxygen has been shown to yield peroxidic intermediates, which can further react with nucleophiles to produce various substituted pyrroles . This indicates that (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate could potentially undergo similar oxidative transformations, leading to a range of products depending on the reaction conditions and the nucleophiles present.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in amides can significantly affect the compound's properties, such as solubility and melting point . The orientation of the carbamate and amide groups, as well as the overall dipole moment of the molecule, can lead to specific packing arrangements in the solid state, which could be relevant for the crystallization and purification of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate .

科学的研究の応用

Chiral Auxiliaries in Stereoselective Synthesis

Chiral sulfinamides, including derivatives related to (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, are pivotal in the stereoselective synthesis of amines and their derivatives. Enantiopure tert-butanesulfinamide, a compound closely related, has been extensively utilized as a chiral auxiliary, showcasing its importance in asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structure of many natural products and pharmacologically active molecules (Philip et al., 2020).

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Although not directly linked to (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, the environmental behavior of synthetic phenolic antioxidants (SPAs) provides insight into the fate of similar organic compounds in various matrices, including their detection in human tissues and environmental samples. The study highlights the significance of understanding the environmental and human health implications of widely used chemical additives (Liu & Mabury, 2020).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a core structural element in (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, is extensively used in medicinal chemistry for drug discovery, emphasizing its versatility and significant role in enhancing pharmacophoric properties. This scaffold contributes to the stereochemistry of molecules, enabling the exploration of pharmacophore space and the design of compounds with varied biological activities (Li Petri et al., 2021).

Biodegradation and Environmental Fate of ETBE

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, underscore the microbial capacity to degrade ether oxygenates under aerobic conditions, offering insights into the potential environmental pathways and microbial interactions relevant to similar compounds (Thornton et al., 2020).

Ethyl Carbamate in Foods and Beverages

Investigations into the presence and formation mechanisms of ethyl carbamate, a compound similar in functional group structure to (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, in fermented foods and beverages highlight the importance of monitoring and understanding the chemical transformations of carbamates in various matrices for health and safety assessments (Weber & Sharypov, 2009).

特性

IUPAC Name |

tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628699 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate | |

CAS RN |

141774-70-1 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-N-Boc-aminomethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

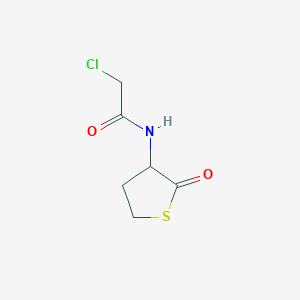

![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)